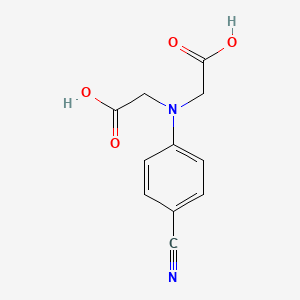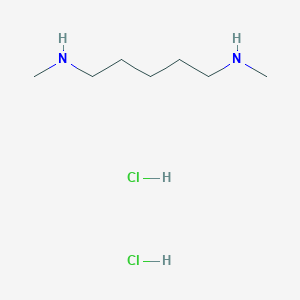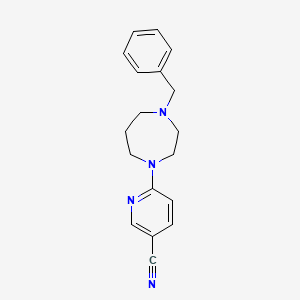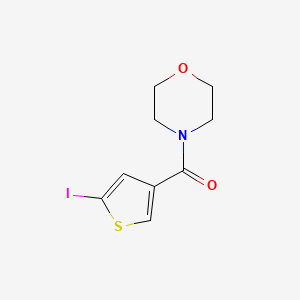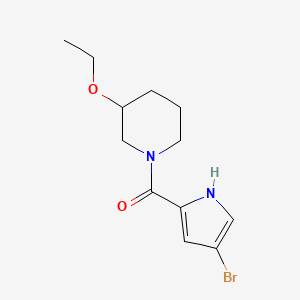
2-(Cyclopent-3-ene-1-carboxamido)-3,3-dimethylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopent-3-ene-1-carboxamido)-3,3-dimethylbutanoic acid is an organic compound characterized by a cyclopentene ring attached to a carboxamide group and a dimethylbutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopent-3-ene-1-carboxamido)-3,3-dimethylbutanoic acid typically involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in the presence of triethylamine in ethanol at room temperature. This reaction yields multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, standard amide synthesis methods could potentially be employed. These methods often involve the reaction of an amine with a carboxylic acid derivative under controlled conditions to form the desired amide.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopent-3-ene-1-carboxamido)-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The presence of the cyclopentene ring allows for potential oxidation reactions, leading to the formation of cyclopentenone derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The compound can participate in substitution reactions, particularly at the amide and carboxylic acid functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as ozone or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Cyclopentenone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted amides and carboxylic acid derivatives.
Scientific Research Applications
2-(Cyclopent-3-ene-1-carboxamido)-3,3-dimethylbutanoic acid has several applications in scientific research, including:
Chemistry: Used in the selective synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides and 2-oxabicyclo[2.2.1]heptane derivatives.
Medicine: Investigated for its potential use in drug synthesis and medicinal chemistry.
Industry: Utilized in polymer modification and other industrial processes.
Mechanism of Action
The mechanism of action of 2-(Cyclopent-3-ene-1-carboxamido)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. The presence of the amide and carboxylic acid functional groups allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. detailed studies on its exact mechanism of action are limited.
Comparison with Similar Compounds
Similar Compounds
Cyclopent-3-ene-1-carboxamide: A related compound with similar structural features but lacking the dimethylbutanoic acid moiety.
Cyclopent-3-ene-1,2-diacetic acid: Another compound with a cyclopentene ring and carboxylic acid groups.
Uniqueness
2-(Cyclopent-3-ene-1-carboxamido)-3,3-dimethylbutanoic acid is unique due to the combination of the cyclopentene ring, carboxamide group, and dimethylbutanoic acid moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H19NO3 |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
2-(cyclopent-3-ene-1-carbonylamino)-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)9(11(15)16)13-10(14)8-6-4-5-7-8/h4-5,8-9H,6-7H2,1-3H3,(H,13,14)(H,15,16) |
InChI Key |
NDNGILAHKUDFSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)C1CC=CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



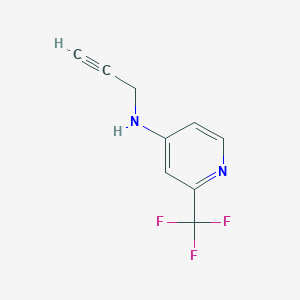



![1-Methyl-2-phenyl-3-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazol-3-ium trifluoromethanesulfonate](/img/structure/B14904343.png)
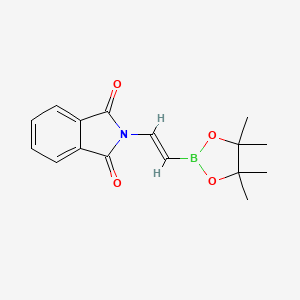
![N-phenyl-N-[2-(2-propynyloxy)benzyl]amine](/img/structure/B14904356.png)
